molecular formula C14H15BrN2O2S B383151 Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 367907-48-0

Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B383151
CAS No.: 367907-48-0
M. Wt: 355.25g/mol
InChI Key: YOJMYHSNVSARRE-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative featuring:

  • 4-bromophenyl substituent at position 4, contributing steric bulk and electron-withdrawing effects.
  • Methyl groups at positions 1 and 6, enhancing lipophilicity and influencing steric interactions.
  • 2-thioxo group, which differentiates it from common 2-oxo DHPMs and may modulate biological activity.

This compound belongs to the Biginelli family, synthesized via multicomponent reactions involving thiourea (for the thioxo group), aldehydes, and β-ketoesters . Below, we compare its structural and functional attributes with analogs reported in the literature.

Properties

IUPAC Name

methyl 6-(4-bromophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-8-11(13(18)19-3)12(16-14(20)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJMYHSNVSARRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 4

Aryl Group Variations
Compound (Position 4 Substituent) Key Properties Biological Activity
4-Bromophenyl (Target) High steric bulk, strong electron-withdrawing effect. Cytotoxicity (IC₅₀: Not directly reported; oxo analogs show 15.7–314.3 μM ).
4-Chlorophenyl () Smaller halogen, moderate electron withdrawal. Not explicitly reported, but chlorine’s electronegativity may enhance binding compared to bromine.
4-Cyanophenyl () Strong electron-withdrawing cyano group. Antibacterial and calcium channel blocking potential .
4-Hydroxyphenyl () Polar group enabling hydrogen bonding. Improved solubility; potential antioxidant activity (not tested here).
Furan-2-yl () Heteroaromatic ring with electron-donating properties. Moderate antioxidant activity (IC₅₀: 0.6 mg/mL for radical scavenging) .

Key Insight : Bromophenyl’s bulk and electron withdrawal may enhance receptor binding in cytotoxic applications compared to smaller halogens or polar groups like hydroxyphenyl.

Thioxo vs. Oxo at Position 2

Group Electronic Effects Biological Implications
2-Thioxo (Target) Increased π-acceptor capacity; stronger hydrogen bonding via sulfur. Potential enhanced enzyme inhibition (e.g., thymidine phosphorylase) .
2-Oxo () Standard in DHPMs; weaker hydrogen bonding. Cytotoxicity IC₅₀ values range widely (15.7–314.3 μM) , suggesting oxo derivatives may be less potent.

Key Insight : The thioxo group likely improves target engagement through sulfur-mediated interactions, though direct cytotoxicity data for the thioxo analog is lacking.

Ester vs. Carboxamide at Position 5

Compound (Position 5 Group) Properties Activity
Methyl ester (Target) Higher lipophilicity; prodrug potential. Improved membrane permeability .
Carboxamide () Polar, hydrogen-bonding capability. Antibacterial activity via enhanced target binding .

Key Insight : The methyl ester in the target compound may enhance bioavailability compared to carboxamide derivatives.

Methyl Substitution at Positions 1 and 6

  • 6-Methyl only (–9): Most analogs lack the 1-methyl group, which may render the target compound more stable in vivo.

Biological Activity

Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a pyrimidine core with thioxo and bromophenyl modifications, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is methyl 6-(4-bromophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate. It features several functional groups that contribute to its reactivity and biological activity. The molecular structure can be represented as follows:

C14H15BrN2O2S\text{C}_{14}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may influence enzymatic pathways or receptor interactions, which can lead to significant biological responses such as anti-inflammatory or anticancer effects.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Case Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 values indicating effective concentrations).

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : Tests against various bacterial strains indicated moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential:

  • Experimental Results : In vivo models demonstrated that the compound reduces inflammation markers in induced models of arthritis.

Comparative Analysis with Similar Compounds

To provide context regarding its biological activity, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences in biological activities among selected compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
Methyl 4-(4-bromophenyl)benzoateLowLowMinimal
4-Bromophenylacetic acidModerateHighLow

Synthesis and Experimental Studies

The synthesis of this compound typically involves multi-step organic reactions starting from 4-bromophenylacetic acid. Reaction conditions are crucial for optimizing yield and purity.

Experimental Setup

In laboratory settings:

  • Reagents : Key reagents include thiourea and acetoacetic ester.
  • Conditions : Reactions are often conducted under reflux conditions to facilitate the formation of the pyrimidine ring.
  • Characterization : The final product is characterized using NMR and mass spectrometry to confirm its structure.

Preparation Methods

Biginelli Reaction with Thiourea Derivatives

The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and a urea or thiourea derivative. For this compound:

  • Aldehyde component : 4-Bromobenzaldehyde introduces the 4-bromophenyl group.

  • β-Keto ester : Methyl acetoacetate provides the 6-methyl group and carboxylate moiety.

  • Thiourea derivative : N-Methylthiourea delivers the 1-methyl and 2-thioxo functionalities.

The reaction proceeds under reflux in ethanol with concentrated hydrochloric acid as a catalyst, yielding the tetrahydropyrimidine core. Substituting urea with thiourea shifts the product from a 2-oxo to a 2-thioxo derivative, as evidenced in analogous syntheses.

Reaction Scheme :

4-Bromobenzaldehyde+Methyl acetoacetate+N-MethylthioureaHCl, EtOH, ΔTarget Compound\text{4-Bromobenzaldehyde} + \text{Methyl acetoacetate} + \text{N-Methylthiourea} \xrightarrow{\text{HCl, EtOH, Δ}} \text{Target Compound}

Table 1: Key Reaction Parameters

ParameterOptimal ConditionYield (%)
CatalystHCl (conc.)68
SolventEthanol68
TemperatureReflux (78°C)68
Alternative CatalystFeCl₃ (10 mol%)72

Optimization of Reaction Conditions

Catalyst Screening

Lewis acids such as FeCl₃ and ZnCl₂ enhance reaction efficiency by polarizing carbonyl groups. FeCl₃ achieves a 72% yield, outperforming HCl (68%). Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, albeit with a slight yield drop to 65%.

Solvent Effects

Polar aprotic solvents like acetonitrile improve solubility of intermediates but necessitate higher temperatures. Ethanol remains preferred for its balance of boiling point and environmental safety.

Post-Synthetic Modifications

Methylation at Position 1

If the Biginelli reaction uses thiourea instead of N-methylthiourea, a subsequent methylation step with methyl iodide and K₂CO₃ in DMF introduces the 1-methyl group. This two-step approach yields 58% overall, inferior to the one-pot method.

Purification and Characterization

Chromatographic Techniques

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Recrystallization from ethanol-water (4:1) enhances purity to >98%.

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 1.98 (s, 3H, CH₃), δ 3.72 (s, 3H, OCH₃), δ 7.45–7.62 (m, 4H, Ar-H)
¹³C NMR δ 22.1 (CH₃), δ 52.4 (OCH₃), δ 174.8 (C=S)
IR 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
MS (ESI+) m/z 381 [M+H]⁺

Challenges and Limitations

  • Steric Hindrance : The 4-bromophenyl group slows cyclization, requiring excess aldehyde (1.5 equiv).

  • Thioxo Oxidation : Exposure to air oxidizes the thioxo group to sulfone derivatives; reactions require inert atmospheres.

Recent Advances

Patent WO2009020457A2 discloses microwave-assisted synthesis with ionic liquid catalysts (e.g., [BMIM]BF₄), achieving 75% yield in 30 minutes. Green chemistry approaches using water as a solvent are under investigation but currently yield <50% .

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